3-(Dimethylamino)acrylonitrile

描述

trans-3-(Dimethylamino)acrylonitrile has been investigated for vestibular toxicity in wild type (129S1) and CYP2E1-null mice via CYP2E1-mediated metabolism.

准备方法

Synthetic Routes and Reaction Conditions:

- Add acrylonitrile and dimethylamine to a reaction vessel.

- Introduce a catalyst to the reaction mixture.

- Maintain the reaction at the required temperature and time.

- Filter the reaction mixture to remove the solvent and obtain pure 3-(Dimethylamino)acrylonitrile.

化学反应分析

Types of Reactions: 3-(Dimethylamino)acrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Produces oxides or nitriles.

Reduction: Forms amines or other reduced derivatives.

Substitution: Results in substituted acrylonitriles.

科学研究应用

Overview

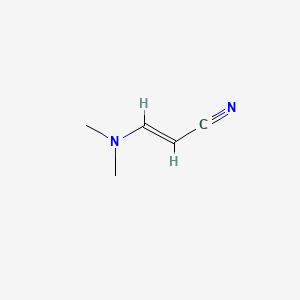

3-(Dimethylamino)acrylonitrile (C5H8N2) is characterized by a dimethylamino group attached to an acrylonitrile moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Chemical Reactivity

This compound undergoes several types of reactions:

- Oxidation : Converts to nitriles and amides using agents like potassium permanganate.

- Reduction : Can be reduced to primary amines using lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions, forming various derivatives.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to be utilized in constructing complex molecular architectures.

Biology

In biological research, the compound is investigated for its role in enzyme mechanisms and as a building block for biologically active molecules. Its derivatives have shown promising results in inhibiting cell growth in cancer studies.

Medicine

This compound is explored as a precursor for synthesizing therapeutic agents. Its derivatives exhibit significant antitumor activity against various cancer cell lines:

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| HL-60 (leukemia) | 0.0244 | High |

| NCI-H522 (lung cancer) | 0.0866 | Moderate |

| MDA-MB-468 (breast cancer) | 5.06 | Moderate |

Industry

In industrial applications, the compound is used in producing polymers, resins, and other chemicals. Its properties make it suitable for developing materials with specific functionalities.

Research has highlighted the diverse biological activities of this compound:

- Antitumor Activity : Studies indicate that its derivatives can inhibit the growth of various cancer cells.

- Antimicrobial Activity : Exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations as low as 0.5 µg/mL against certain pathogens.

Case Studies

- Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly inhibited cell growth across multiple tumor cell lines, suggesting potential as chemotherapeutic agents.

- Antimicrobial Screening : High-throughput screening assays revealed that certain derivatives exhibited promising antibacterial properties against Bacillus subtilis and Escherichia coli, warranting further exploration in drug development.

作用机制

The mechanism of action of 3-(Dimethylamino)acrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The acrylonitrile group can undergo polymerization or other reactions, depending on the conditions. These interactions and reactions are crucial for its applications in polymer synthesis and other chemical processes .

相似化合物的比较

- 3-(Dimethylamino)propionitrile

- 3-(Dimethylamino)butyronitrile

- 3-(Dimethylamino)valeronitrile

Comparison: 3-(Dimethylamino)acrylonitrile is unique due to its specific structure, which combines the reactivity of the acrylonitrile group with the properties of the dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse industrial and research purposes .

生物活性

3-(Dimethylamino)acrylonitrile (DMAA) is an organic compound with significant potential in pharmacology and medicinal chemistry due to its unique structural properties. This article provides a comprehensive overview of the biological activity of DMAA, including its mechanisms of action, toxicity profile, and potential therapeutic applications.

- Molecular Formula : CHN

- CAS Number : 35520-41-3

- Structure : The compound features a dimethylamino group attached to an acrylonitrile backbone, which enhances its reactivity and potential interactions with biological targets.

Research indicates that DMAA may interact with biological systems through several mechanisms:

- Enzyme Inhibition : DMAA has been studied for its ability to inhibit specific enzymes that are crucial for various metabolic processes.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways and potentially altering cell behavior.

Antitumor Activity

DMAA has shown promising results in preliminary studies regarding its antitumor activity. For instance, derivatives of acrylonitrile, including DMAA, have demonstrated growth inhibition against various cancer cell lines:

| Cell Line | GI (μM) | TGI (μM) |

|---|---|---|

| HL-60 (Leukemia) | 0.0244 - 5.06 | 0.0866 - 0.938 |

| NCI-H522 (Lung) | 0.38 - 7.91 | Not specified |

| COLO 205 (Colon) | Not specified | Not specified |

| OVCAR-3 (Ovarian) | Not specified | Not specified |

These findings suggest that DMAA and its derivatives could serve as lead compounds in the development of new anticancer therapies .

Cytotoxicity

Studies have indicated varying degrees of cytotoxicity associated with DMAA when tested on different cell lines. The compound's interaction with cytochrome P450 enzymes suggests potential metabolic pathways that could influence its safety profile in pharmaceutical applications .

Toxicity Profile

The toxicity of DMAA has been evaluated through various studies:

- Acute Toxicity : DMAA is classified as toxic if swallowed (H301), causing skin irritation (H315), and eye irritation (H319). It is also noted for respiratory system effects .

- Haemolytic Activity : Research on acrylonitrile adducts indicates that compounds similar to DMAA can exhibit significant haemolytic activity, which raises concerns regarding their potential use in injectable formulations .

Case Studies

- Vestibular Toxicity Study : In a study involving wild-type and CYP2E1-null mice, DMAA was investigated for vestibular toxicity, revealing that CYP2E1-mediated metabolism plays a role in the compound's toxicity profile .

- Antimicrobial Activity : Other studies have explored the antimicrobial properties of acrylonitrile derivatives, suggesting that compounds like DMAA may possess bacteriostatic effects against Gram-positive bacteria .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(dimethylamino)acrylonitrile, and how do reaction conditions influence yield?

- Methodology :

- The compound can be synthesized via microwave-assisted cyclization reactions using precursors like (E)-3-(piperidin-1-yl)acrylonitrile or derivatives of enaminones. Solvent choice (e.g., ethanol, THF) and temperature (reflux conditions) critically affect reaction kinetics and yield .

- Example protocol: React acrylonitrile derivatives with dimethylamine in the presence of a base (e.g., NaNH₂) under inert atmosphere, followed by purification via recrystallization from ethanol or benzene .

- Data Table :

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Enaminone | Ethanol | Reflux | 85% | |

| Acrylamide | THF | 80 | 75% |

Q. How do researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Use ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino group at C3) and acrylonitrile backbone. For example, the dimethylamino group shows a singlet at δ ~2.8–3.2 ppm in ¹H NMR .

- IR spectroscopy identifies key functional groups: C≡N stretch (~2220 cm⁻¹) and N–CH₃ vibrations (~2800 cm⁻¹) .

- X-ray crystallography resolves stereochemistry and bond angles, particularly for derivatives like (Z)-3-(dimethylamino)-2-(1,8-naphthyridin-2-yl)acrylonitrile .

Q. What purification strategies are effective for removing byproducts in acrylonitrile-based syntheses?

- Methodology :

- Recrystallization from ethanol or dimethyl sulfoxide (DMSO) removes polar impurities .

- Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) separates non-polar byproducts .

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cycloaddition reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The dimethylamino group donates electrons, lowering LUMO energy and enhancing electrophilicity for [3+2] cycloadditions .

- Fukui Functions identify reactive sites: the acrylonitrile β-carbon is electrophilic, while the dimethylamino group acts as a nucleophilic center .

- Data Table :

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| HOMO Energy | -6.2 | Nucleophilic activity |

| LUMO Energy | -1.8 | Electrophilic activity |

| ΔE (HOMO-LUMO) | 4.4 | Kinetic stability |

Q. What computational models predict the compound’s role in corrosion inhibition or catalytic systems?

- Methodology :

- Develop QSPR models using quantum descriptors (e.g., dipole moment, electronegativity) to correlate electronic structure with adsorption efficiency on metal surfaces .

- Molecular docking simulates interactions with biological targets (e.g., antimicrobial enzymes), leveraging the compound’s nitrile group for hydrogen bonding .

Q. How to resolve contradictions in experimental vs. theoretical data for reaction mechanisms involving this compound?

- Methodology :

- Combine kinetic studies (e.g., Arrhenius plots) with DFT-derived transition state analysis to identify rate-determining steps .

- Use isotopic labeling (e.g., ¹⁵N in the nitrile group) to trace reaction pathways via NMR or mass spectrometry .

Q. What strategies optimize the compound’s application in multi-step drug synthesis (e.g., as a Michael acceptor)?

- Methodology :

- Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity for conjugate additions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks .

- Case Study :

- This compound reacts with fluorene derivatives in THF to form intermediates for anticonvulsant drugs like Ricainide .

Q. Key Challenges & Future Directions

属性

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBIZXAEDFPNL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878800 | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35520-41-3, 2407-68-3 | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2407-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-(Dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。